1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by two distinct sulfonyl groups: a 4-nitrophenylsulfonyl moiety at the 1-position and a propylsulfonyl group at the 4-position of the piperazine ring. The compound’s synthesis typically involves sequential nucleophilic substitutions of piperazine with sulfonyl chlorides under controlled conditions. For instance, analogous procedures involve reacting piperazine with 4-substituted aryl sulfonyl chlorides in tetrahydrofuran (THF) at low temperatures, followed by purification via crystallization .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S2/c1-2-11-23(19,20)14-7-9-15(10-8-14)24(21,22)13-5-3-12(4-6-13)16(17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKYQGMVFWYONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride and propylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 1-[(4-aminophenyl)sulfonyl]-4-(propylsulfonyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Hydrolysis: Formation of piperazine and the corresponding sulfonic acids.
Scientific Research Applications
1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitrophenyl and sulfonyl groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations:
- Electronic Effects : The target compound’s dual sulfonyl groups enhance electron-withdrawing characteristics compared to analogs with alkyl (e.g., methyl) or aryl (e.g., benzhydryl) groups. This may influence reactivity in further functionalization .
Physical and Chemical Properties
Table 3: Physicochemical Data
Insights:
- Melting Points : Sulfonylated derivatives (e.g., 7c) exhibit higher melting points (120–230°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs (e.g., methyl) are more likely to be liquids or low-melting solids .
- Solubility : The propylsulfonyl group in the target compound may enhance solubility in organic solvents compared to purely aromatic sulfonyl derivatives (e.g., 7c) .
Biological Activity
Overview
1-[(4-Nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is a synthetic organic compound notable for its unique structural characteristics, including the presence of both a nitrophenyl and a propylsulfonyl group on a piperazine ring. Its molecular formula is , and it has garnered attention in various fields of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl and sulfonyl groups facilitate binding through hydrogen bonds and electrostatic interactions, which can inhibit enzyme activity or modulate receptor signaling pathways. This mechanism underlies its pharmacological effects, including:
- Enzyme Inhibition : The compound can inhibit key enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It may influence receptor activity, potentially altering physiological responses.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities, particularly in pharmacological contexts. Some of the key areas of activity include:
- Radiation Mitigation : Studies indicate that this compound can activate the Hedgehog signaling pathway by binding to the Smoothened receptor, enhancing intestinal stem cell maintenance and mitigating acute radiation syndrome (ARS) in mouse models. This was evidenced by increased crypt regeneration and preservation of the intestinal architecture following radiation exposure .
- Neuroprotection : In research involving brain irradiation, the compound demonstrated potential in preventing cognitive decline by preserving neural stem/progenitor cells and inhibiting neuroinflammation. This suggests its utility in protecting against radiation-induced cognitive impairments without promoting tumor growth .
Study on Radiation Mitigation
A study published in Stem Cells Translational Medicine explored the effects of 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (a related compound) on mice subjected to lethal doses of radiation. The findings revealed that treatment with this compound significantly expanded the intestinal stem cell pool and improved survival rates by mitigating damage caused by radiation exposure .
Neuroprotective Effects
Another study investigated the neuroprotective capabilities of related compounds after total brain irradiation. Results indicated that these piperazine derivatives could significantly reduce cognitive decline in treated mice, suggesting their potential application in clinical settings for patients undergoing radiotherapy for brain tumors .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Contains both nitrophenyl and propylsulfonyl groups | |
| 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | Similar structure with a phenyl group instead | |
| 1-(2-Nitrobenzoyl)-4-(4-nitrophenyl)piperazine | Additional nitrophenyl substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
